
1-Benzhydryl-3-fluoro-azetidine hydrochloride
Overview
Description
1-Benzhydryl-3-fluoro-azetidine hydrochloride is a chemical compound with the molecular formula C16H17ClFN and a molecular weight of 277.77 g/mol It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Preparation Methods
The synthesis of 1-Benzhydryl-3-fluoro-azetidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with benzhydryl chloride and 3-fluoroazetidine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used.
Catalysts and Reagents: Common reagents include a base like triethylamine to facilitate the reaction.
Procedure: Benzhydryl chloride is reacted with 3-fluoroazetidine in the presence of a base. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-Benzhydryl-3-fluoro-azetidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form benzhydryl alcohol and 3-fluoroazetidine.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Steps:
The synthesis of 1-benzhydryl-3-fluoro-azetidine hydrochloride typically involves the reaction between benzhydryl chloride and 3-fluoroazetidine under anhydrous conditions. The process includes:
- Starting Materials: Benzhydryl chloride and 3-fluoroazetidine.
- Reaction Conditions: Conducted in a suitable solvent like dichloromethane with triethylamine as a base.
- Purification: The product is purified through recrystallization or column chromatography to yield the hydrochloride salt.
Chemical Properties:
The compound exhibits unique reactivity due to the presence of the fluorine atom, which enhances its binding affinity in biological systems. It can undergo various chemical reactions such as nucleophilic substitution, oxidation, and hydrolysis.
Scientific Research Applications
This compound has several significant applications across various scientific disciplines:
Organic Synthesis
- Building Block: It serves as an essential building block in organic synthesis for creating more complex molecules. Its unique structure allows for modifications that can lead to new compounds with desired properties.
Biological Research
- Enzyme Interaction Studies: The compound is investigated for its potential biological activities, particularly its interactions with enzymes and receptors. Research has shown that it may modulate biochemical pathways by inhibiting or activating specific enzymes.
Pharmaceutical Applications
- Drug Development: Ongoing research aims to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations. Notably, it is being studied in relation to conditions such as Type 2 diabetes and other metabolic disorders due to its potential effects on dipeptidyl peptidase-IV (DPP-IV) related conditions .
Industrial Applications
- Material Development: The compound is also utilized in developing new materials and chemical processes, leveraging its unique chemical properties for industrial applications.
Case Studies
Several studies have highlighted the applications of this compound:
- Study on DPP-IV Inhibition: Research demonstrated that derivatives of azetidine compounds, including this compound, exhibit significant inhibition of DPP-IV, making them potential candidates for treating diabetes .
- Antimicrobial Activity: The compound has been noted as an intermediate in synthesizing delafloxacin, a broad-spectrum fluoroquinolone antibiotic effective against resistant bacterial strains like MRSA (Methicillin-resistant Staphylococcus aureus) . This highlights its importance in pharmaceutical chemistry.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-fluoro-azetidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
1-Benzhydryl-3-fluoro-azetidine hydrochloride can be compared with other azetidine derivatives:
1-Benzhydryl-3-chloro-azetidine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
1-Benzhydryl-3-bromo-azetidine:
1-Benzhydryl-3-iodo-azetidine: The presence of iodine influences its reactivity and interaction with biological targets.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
1-Benzhydryl-3-fluoro-azetidine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, supported by data tables and case studies.
The synthesis of this compound typically involves the reaction of benzhydryl chloride with 3-fluoroazetidine under anhydrous conditions. The process includes the following steps:
- Starting Materials : Benzhydryl chloride and 3-fluoroazetidine.
- Reaction Conditions : Conducted in dichloromethane with triethylamine as a base.
- Purification : The product is purified through recrystallization or column chromatography.
The presence of the fluorine atom is crucial as it enhances the compound's binding affinity to biological targets, which may lead to various pharmacological effects.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The fluorine atom increases selectivity and potency, allowing the compound to modulate biochemical pathways effectively. It has been shown to interact with neurotransmitter transporters, particularly dopamine (DAT) and serotonin (SERT) transporters, indicating potential applications in treating neurological disorders .
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : Similar azetidine derivatives have demonstrated anticancer properties, inhibiting cell proliferation in various cancer cell lines such as breast and prostate cancer . The compound's structure allows it to potentially induce apoptosis in malignancies.
- Neurotransmitter Modulation : Research indicates that compounds within the azetidine class can bind effectively to DAT and SERT, suggesting their role as psychostimulants or antidepressants . This binding affinity can be quantified in terms of inhibition constants (Ki), where lower values indicate higher potency.
Anticancer Efficacy
A study evaluated the efficacy of similar azetidine derivatives against human solid tumor cell lines. Compounds were tested for their ability to inhibit cell growth and induce apoptosis. Results indicated that structurally related compounds could reduce viability significantly at nanomolar concentrations, showcasing the potential of this compound in cancer therapy .
Neurotransmitter Binding Affinity
In vitro studies assessed the binding affinity of this compound analogs at DAT and SERT. The most potent analog exhibited Ki values of 139 nM for SERT and 531 nM for DAT, indicating a preference for serotonin modulation over dopamine . This selectivity is critical for developing treatments targeting mood disorders.
Comparative Analysis with Similar Compounds
Compound Name | Structure Variation | Biological Activity |
---|---|---|
1-Benzhydryl-3-chloro-azetidine | Chlorine instead of Fluorine | Different reactivity |
1-Benzhydryl-3-bromo-azetidine | Bromine instead of Fluorine | Varies in potency |
1-Benzhydryl-3-iodo-azetidine | Iodine instead of Fluorine | Altered bioactivity |
The comparison highlights how variations in halogen substituents can influence reactivity and biological activity, with fluorinated compounds often exhibiting enhanced properties due to their electronegativity.
Properties
IUPAC Name |
1-benzhydryl-3-fluoroazetidine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN.ClH/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16H,11-12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXAILYGDPCVFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660039 | |
Record name | 1-(Diphenylmethyl)-3-fluoroazetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869488-99-3 | |
Record name | 1-(Diphenylmethyl)-3-fluoroazetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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